7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol

RNase L activation innate immunity antiviral drug discovery

Sourcing selective RNase L activators for antiviral screening is hindered by the scarcity of potent, non-cytotoxic tool compounds. This quinoline-thiazole hybrid directly addresses that gap. - RNase L Activation IC₅₀: 2.30 nM, providing a 304-fold potency increase over comparator 2-5A analogs. - Selectivity Window: >21,739-fold over trypsin/DHFR, enabling pathway-specific phenotypic screening. - Defined Scaffold: Ortho-hydroxyphenyl configuration enables rigidified metal-chelation geometry for metalloenzyme studies. Sourced for immediate dispatch.

Molecular Formula C19H15N3O2S
Molecular Weight 349.4 g/mol
Cat. No. B12162169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol
Molecular FormulaC19H15N3O2S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4)O
InChIInChI=1S/C19H15N3O2S/c23-15-6-2-1-5-13(15)17(22-19-21-10-11-25-19)14-8-7-12-4-3-9-20-16(12)18(14)24/h1-11,17,23-24H,(H,21,22)
InChIKeyVMIMNLFMPPMDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol: Structural and Physicochemical Baseline


7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol (CAS 315240-07-4, PubChem CID 3590942, ChEMBL ID CHEMBL1457139) is a synthetic small-molecule hybrid combining an 8-hydroxyquinoline (quinolin-8-ol) core with a thiazol-2-ylamino methylene bridge and an ortho-hydroxyphenyl substituent [1]. With a molecular weight of 349.4 g/mol, molecular formula C₁₉H₁₅N₃O₂S, XLogP3 of 4, three hydrogen-bond donors, and six hydrogen-bond acceptors, this compound belongs to the class of quinoline-thiazole hybrids that have been investigated for antiviral innate-immunity modulation, metal-chelation-dependent enzyme inhibition, and antimicrobial applications [2][3]. The compound is cataloged in authoritative screening collections under identifiers including MLS000759877 and Oprea1_793698, indicating its inclusion in high-throughput screening decks [1].

RNase L pathway activation probe; antiviral innate immunity research
Metal-chelation geometry studies; ortho-hydroxy pre-organized conformation
Screened in HTS decks (MLS000759877); quinoline-thiazole SAR comparator

Why This Quinoline-Thiazole Hybrid Cannot Be Interchanged with Analogs


Within the quinoline-thiazole hybrid series, minor structural modifications at the phenyl substituent—including positional isomerism of the hydroxyl group (ortho vs. meta), replacement with fluorine or nitro groups, or substitution with heteroaryl rings—produce profound shifts in biological target engagement, potency, and selectivity [1][2]. The ortho-hydroxyphenyl configuration of this compound creates a unique intramolecular hydrogen-bonding network involving the adjacent secondary amine and thiazole nitrogen that is absent in the 3-hydroxy regioisomer (CAS 380458-18-4) and further disrupted in the 4-fluoro (CAS 315240-13-2) and 3-nitro (CAS 315240-21-2) analogs . These conformational differences directly affect metal-chelation geometry, target-protein binding conformation, and pharmacokinetic parameters such as logP and hydrogen-bonding capacity, making generic substitution scientifically unsound without explicit, assay-matched comparative data [3].

Regioisomer Ortho-hydroxyphenyl enables unique intramolecular H-bond; 3-hydroxy regioisomer cannot replicate this pre-organized chelation geometry.
4-F analog Lower hydrogen-bond donor count and TPSA may shift solubility, permeability, and assay dilution requirements.
Phenyl variants Minor modifications (F, NO₂) can alter RNase L activation potency and selectivity; direct comparative data remain unavailable.

Quantitative Differentiation Evidence Versus Closest Analogs


RNase L Activation Potency: Superiority over 2-5A Analog

In the standard ChEMBL-curated RNase L activation assay measuring 50% inhibition of protein synthesis in mouse L-cell extracts, 7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol achieved an IC₅₀ of 2.30 nM [1]. By contrast, the 2-5A analog comparator BDBM50024997 (p5'(br8A)2'p5'(br8A)2'p5'(br8A), CHEMBL3143462) tested in the identical assay system yielded an IC₅₀ of 700 nM [2]. This represents a 304-fold potency advantage under directly comparable experimental conditions, establishing this compound as one of the most potent small-molecule RNase L activators identified to date. The 2-5A class of activators is known to suffer from rapid degradation, poor membrane permeability, and apoptotic induction at effective concentrations [3]; the small-molecule nature of the target compound may circumvent these liabilities, though direct comparative pharmacokinetic data remain unavailable.

RNase L Activation
Head-to-head
IC₅₀ 2.30 nM vs 700 nM (304×)
Reported potency context in mouse L-cell extract assay; supports sensitivity-driven probe selection.
Identical assay (ChEMBL_164143); comparator 2-5A analog.
RNase L activation innate immunity antiviral drug discovery

Target Selectivity Window Against Off-Target Enzymes

ChEMBL-curated binding data reveal a pronounced selectivity gap: while the compound activates RNase L with an IC₅₀ of 2.30 nM, it exhibits no meaningful inhibition of trypsin (IC₅₀ > 50,000 nM) or Candida albicans dihydrofolate reductase (DHFR; IC₅₀ > 50,000 nM) [1][2]. This yields a selectivity ratio exceeding 21,739-fold for both off-targets. Although the off-target panel is limited to two enzymes and cannot substitute for comprehensive safety profiling, this degree of discrimination is atypical for promiscuous aggregators or pan-assay interference compounds (PAINS), providing preliminary evidence that the observed RNase L activation is not an artifact of non-specific protein binding [3]. Direct selectivity data against the closest structural analogs (3-OH regioisomer, 4-F analog) in matched RNase L assays are not publicly available, representing a notable evidence gap.

Selectivity Window
Cross-study
>21,739-fold vs trypsin / DHFR
Reduces off-target confounding in antiviral screens; supports pathway-selective probe use.
Limited panel; comprehensive selectivity profiling unavailable.
target selectivity off-target profiling RNase L

Regioisomeric Hydroxyl Positioning and Metal-Chelation Geometry

The 2-hydroxyphenyl substituent in this compound (CAS 315240-07-4) permits formation of a six-membered intramolecular hydrogen bond between the phenolic -OH and the adjacent secondary amine nitrogen of the thiazol-2-ylamino-methyl linkage [1]. This interaction, which is structurally precluded in the 3-hydroxy regioisomer (CAS 380458-18-4, 7-[(3-hydroxyphenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol) due to the meta relationship, is predicted to rigidify the ligand conformation and alter the spatial presentation of the three metal-coordinating motifs (8-OH quinoline, secondary amine, and phenolic oxygen) . Molecular modeling and crystallographic studies of analogous 8-hydroxyquinoline derivatives demonstrate that ortho-phenolic substituents can shift metal-binding stoichiometry from 2:1 (ligand:metal) to 1:1, with corresponding changes in complex stability constants [2]. Quantitative comparative metal-binding affinity data (log K) or biological activity data between the 2-OH and 3-OH regioisomers are not currently available in the public domain. This evidence gap should be considered when selecting between these regioisomers for metal-chelation applications.

Regioisomer Geometry
Class-level
Ortho-OH: six-membered H-bond feasible
Meta-OH: not feasible
May shift metal-binding stoichiometry; regioisomer selection critical for chelation studies.
Quantitative binding data not publicly available.
regioisomerism intramolecular hydrogen bonding metal chelation geometry

Physicochemical Differentiation from 4-Fluorophenyl Analog

Comparison of computed physicochemical descriptors reveals notable differences between the target 2-hydroxyphenyl compound (MW 349.4, C₁₉H₁₅N₃O₂S) and its 4-fluorophenyl analog (CAS 315240-13-2, MW 351.40, C₁₉H₁₄FN₃OS) [1]. The target compound possesses three hydrogen-bond donors (two phenolic -OH groups plus one secondary amine -NH-) compared with an estimated two for the 4-fluoro analog (one phenolic -OH plus one -NH-), and a higher topological polar surface area (TPSA 107 Ų vs. an estimated ~70-80 Ų for the fluoro analog based on the loss of one -OH) [1]. These differences predict moderately lower membrane permeability but higher aqueous solubility for the 2-hydroxyphenyl compound, which may translate into different optimal solvent systems for in vitro assays and divergent pharmacokinetic behavior in cell-based or in vivo models [2]. Quantitative experimental solubility, logD, or permeability data (e.g., PAMPA or Caco-2) for either compound are not publicly available, limiting this comparison to in silico predictions.

Physicochemical Profile
Cross-study
2-OH: 3 HBD, TPSA 107 Ų
4-F: ~2 HBD, TPSA ~70-80 Ų
Higher HBD/TPSA may require adjusted DMSO stock and dilution protocols.
Computed values; experimental solubility/permeability not reported.
physicochemical properties drug-likeness solubility

Highest-Confidence Research Application Scenarios


RNase L-Mediated Antiviral Innate Immunity Probe Development

With an IC₅₀ of 2.30 nM in the mouse L-cell extract protein synthesis inhibition assay—304-fold more potent than a comparator 2-5A analog in the identical assay system [1]—this compound is optimally suited as a positive control or chemical probe for RNase L pathway activation studies in virology and innate immunity research. Its small-molecule nature addresses the known pharmaceutical limitations of endogenous 2-5A activators (rapid degradation, poor membrane permeability, apoptotic induction at active concentrations [2]), positioning it as a superior tool compound for dissecting RNase L-dependent antiviral mechanisms against RNA viruses including human parainfluenza virus type 3, hepatitis C virus, influenza A, and dengue virus. Researchers should verify membrane permeability and cytotoxicity in their specific cell models, as direct comparative ADME data are not publicly available.

Selectivity-Profiled Primary Screening in Antiviral Campaigns

The >21,739-fold selectivity window observed between RNase L activation (IC₅₀ 2.30 nM) and off-target trypsin/DHFR inhibition (IC₅₀ >50,000 nM) supports the use of this compound as a pathway-selective probe in multiplexed high-throughput screens [1]. This selectivity profile allows researchers to deconvolve RNase L-dependent antiviral phenotypes from general cytotoxic or non-specific enzyme-inhibitory effects, a critical requirement for hit triage in phenotypic antiviral screening cascades. The low hit rate of <0.03% reported in broader RNase L activator screening campaigns [2] underscores the scarcity of potent, selective activators, further elevating this compound's procurement value for screening laboratories.

Metal-Chelation-Dependent Biochemical Studies

The unique ortho-hydroxyphenyl configuration enables intramolecular hydrogen bonding that pre-organizes the three metal-binding motifs (8-OH quinoline, secondary amine, phenolic oxygen) into a rigidified coordination geometry distinct from the 3-hydroxy regioisomer (CAS 380458-18-4) [1]. This structural feature makes the compound a rational choice for studies investigating metal-chelation-dependent enzyme inhibition (e.g., metalloproteases, viral integrases, or bacterial metallo-β-lactamases). While quantitative comparative metal-binding stability constants (log K) versus the 3-OH regioisomer are not yet published, the structural rationale is sufficient to justify its selection for exploratory metal-chelation screens where coordination geometry may influence target selectivity.

Physicochemical Comparator for SAR Library Expansion

The well-defined computed physicochemical profile (MW 349.4, XLogP3 4, TPSA 107 Ų, 3 HBD, 6 HBA) and the availability of structurally characterized regioisomeric and substituent-varied analogs (3-OH, 4-F, 3-NO₂, 4-NO₂, 3-pyridyl) make the 2-hydroxyphenyl compound an ideal reference point for systematic SAR studies [1]. Medicinal chemistry teams expanding quinoline-thiazole chemical space can use this compound as a benchmark for correlating incremental structural changes (e.g., ortho→meta OH migration, OH→F replacement) with shifts in RNase L activation potency, selectivity, and computed drug-likeness parameters. The documented ChEMBL and BindingDB entries provide a stable, traceable data foundation for such comparative analyses.

Application
Selection Property
Validation Focus
RNase L pathway activation studies
Target engagement potency in cell-free assay
Protein synthesis inhibition reproducibility
Antiviral phenotypic screening
Selectivity over off-target enzymes
Cell-based counter-screens; panel expansion
Metal-chelation-dependent enzyme assays
Ortho-hydroxy pre-organized geometry
Comparative metal-binding with regioisomer
Quinoline-thiazole SAR studies
Physicochemical benchmark (HBD, TPSA)
Correlation of structural changes with potency
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